1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine
Description
This compound is a quinoline derivative featuring a fused [1,4]dioxino ring system and a 4-chlorobenzenesulfonyl substituent at position 6. The 3-methylpiperidine moiety at position 9 introduces steric and electronic modifications that may influence its pharmacokinetic and pharmacodynamic properties. Quinoline-based compounds are widely studied for their antimicrobial, anticancer, and antimalarial activities, with structural variations like sulfonyl groups and heterocyclic substitutions modulating target affinity and metabolic stability.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-3-2-8-26(14-15)23-18-11-20-21(30-10-9-29-20)12-19(18)25-13-22(23)31(27,28)17-6-4-16(24)5-7-17/h4-7,11-13,15H,2-3,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEDWRZIBALXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the quinoline core. The dioxin ring is then introduced through a series of cyclization reactions, followed by the attachment of the piperidine moiety. The final step involves the sulfonylation of the compound with 4-chlorobenzenesulfonyl chloride under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dioxin and quinoline moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a quinoline core with other derivatives, such as (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) from the 2008 Molecules study. Below is a comparative analysis:
Table 1: Structural and Spectroscopic Comparison
Key Differences:
This may enhance aqueous solubility but reduce membrane permeability. The 3-methylpiperidine moiety (vs.
Spectral Characterization: Compound 2l’s 1H-NMR shows broad multiplet signals for the piperazine and cyclohexyl groups, indicating conformational flexibility. The target compound’s [1,4]dioxino ring may impose rigidity, which could simplify its NMR profile.
The target compound’s sulfonyl group may confer stronger interactions with sulfonamide-binding enzymes or receptors.
Research Findings and Limitations
- Structural parallels suggest that electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability, while heterocyclic substitutions modulate target selectivity.
- Gaps: No direct pharmacological or toxicity data exist for the target compound. Its [1,4]dioxino ring system’s metabolic fate remains unstudied.
Biological Activity
The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a quinoline core linked to a piperidine moiety and a sulfonyl group, which is known to enhance biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of related compounds featuring similar structural motifs. For instance, a study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some synthesized derivatives ranged from 0.63 µM to 6.28 µM for urease inhibition, indicating potent activity compared to standard inhibitors .
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 - 6.28 | 21.25 |
| Urease | 0.63 - 6.28 |
Other Pharmacological Effects
The compound's structural components suggest potential anti-inflammatory and anticancer activities. Piperidine derivatives have been associated with various therapeutic effects including anesthetic properties and glucose regulation .
Case Studies
In a comprehensive study, several compounds with similar structures were synthesized and tested for their pharmacological activities. The results indicated that compounds bearing the piperidine nucleus exhibited significant biological activities across multiple assays.
Study Findings
- Antibacterial Screening : Compounds showed varying degrees of effectiveness against different bacterial strains.
- Enzyme Inhibition : Several derivatives demonstrated strong inhibitory effects on urease and AChE.
- Pharmacological Potential : The combination of piperidine and sulfonamide functionalities contributed to the observed bioactivities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
